Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate
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Overview
Description
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate is a complex organic compound with a unique structure that includes multiple benzene rings and hydrazine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate typically involves the reaction of benzene-1,3-dicarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the diacetate ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydrazine groups into amine groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens and nitro groups .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, carbonyl compounds, and amine derivatives .
Scientific Research Applications
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The hydrazine groups can form covalent bonds with biological molecules, leading to alterations in their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene-1,4-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate
- Benzene-1,2-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate
Uniqueness
Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate is unique due to its specific arrangement of benzene rings and hydrazine groups, which confer distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRJEZMQJHBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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